REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]2=[CH:8]C(C#N)=[CH:10][N:6]2[N:5]=[CH:4][N:3]=1.S(=O)(=O)(O)O.[OH-].[Na+].[C:20]([O:23][CH2:24][CH3:25])(=[O:22])[CH3:21]>C(O)C.ClCCl>[NH2:1][C:2]1[C:7]2=[CH:8][C:21]([C:20]([O:23][CH2:24][CH3:25])=[O:22])=[CH:10][N:6]2[N:5]=[CH:4][N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=NN2C1=CC(=C2)C#N
|
Name
|
|
Quantity
|
62.4 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
124.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
ice
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
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the resulting mixture was filtered over kieselguhr
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated from the aqueous layer
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in hot water (1 L)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with an isopropanol/diethylether mixture
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=NN2C1=CC(=C2)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |